molecular formula C21H26N4O6S B7879903 1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid

1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid

Cat. No.: B7879903
M. Wt: 462.5 g/mol
InChI Key: PURHEQAOEMKDNK-UHFFFAOYSA-N
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Description

1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H26N4O6S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

    • Start with a sulfonation reaction of 2-methyl-5-(piperidin-1-ylcarbonyl)aniline to introduce the sulfonyl group.

    • Subsequently, conduct a cyclization reaction to form the oxadiazole ring.

    • Finally, execute a carboxylation reaction to incorporate the piperidine-4-carboxylic acid moiety.

The specific reaction conditions, such as temperature, pH, and solvents, depend on the reagents and catalysts used, often requiring precise control to achieve high yield and purity.

  • Industrial Production Methods: Industrial-scale production would require optimizing the synthesis route for efficiency, cost-effectiveness, and environmental impact. This might involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, altering the oxidation state of its constituent elements.

    • Reduction: It can also participate in reduction reactions, typically involving the addition of hydrogen or the removal of oxygen.

    • Substitution: Various substitution reactions can occur, replacing specific groups within the molecule with other functional groups.

  • Common Reagents and Conditions:

    • Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are often used for oxidation reactions.

    • Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) facilitate reduction reactions.

    • Substitution reactions may require nucleophiles or electrophiles, along with appropriate solvents and catalysts.

  • Major Products Formed: Depending on the type of reaction and conditions, products can vary significantly. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions might produce various derivatives with modified functional groups.

Scientific Research Applications: 1-({2-Methyl-5-[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]phenyl}sulfonyl)piperidine-4-carboxylic acid finds extensive applications across multiple fields:

  • Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities.

  • Biology: Its unique structure allows for interaction with various biological targets, making it useful in biochemical assays and studies.

  • Medicine: The compound's potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific receptors or enzymes.

  • Industry: It can be utilized in the creation of specialty chemicals, polymers, and materials with specific desired properties.

Mechanism of Action: The compound exerts its effects through intricate molecular mechanisms:

  • Molecular Targets: It interacts with specific proteins, enzymes, or receptors, depending on its functional groups and structure.

  • Pathways Involved: The pathways can involve inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.

Comparison with Similar Compounds: When compared to other compounds with similar structures or functional groups, this compound stands out due to its unique combination of piperidine, oxadiazole, and sulfonyl moieties.

Similar Compounds:

  • Compounds with oxadiazole groups often exhibit antimicrobial or anti-inflammatory properties.

  • Piperidine derivatives are well-known for their pharmacological activities.

  • Sulfonyl-containing compounds are frequently used in medicinal chemistry due to their stability and reactivity.

That’s a dense dive into a single molecule. Feeling a bit like a mini thesis! What else sparks your interest?

Properties

IUPAC Name

1-[2-methyl-5-[5-(piperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-14-5-6-16(18-22-19(31-23-18)20(26)24-9-3-2-4-10-24)13-17(14)32(29,30)25-11-7-15(8-12-25)21(27)28/h5-6,13,15H,2-4,7-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURHEQAOEMKDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)N3CCCCC3)S(=O)(=O)N4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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